2-(3,3-dimethoxypropanoyl)-N-methyl-1-hydrazinecarbothioamide
Overview
Description
2-(3,3-dimethoxypropanoyl)-N-methyl-1-hydrazinecarbothioamide is a useful research compound. Its molecular formula is C7H15N3O3S and its molecular weight is 221.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Ring Synthesis
- The compound participates in reactions forming various heterocyclic rings like 5-amino-4-cyano-3-(methylthio)-N-phenyl-1H-pyrazole-1-carbothioamide and others, which are characterized using techniques like IR, NMR, and mass spectrometry (Aly et al., 2018).
Antioxidant Activity
- New hydrazinecarbothioamides, including derivatives of the compound , were synthesized and demonstrated excellent antioxidant activity when evaluated using the DPPH method (Bărbuceanu et al., 2014).
Anti-neoplastic Activity
- Vic-dioxime ligands containing thiosemicarbazone units, which include derivatives of this compound, showed significant in vitro anti-neoplastic activity against the HL-60 human leukemia cell line (Babahan et al., 2014).
Structural Analysis and Crystallography
- Hydrazinecarbothioamide derivatives like the compound have been structurally analyzed using single-crystal X-ray diffraction, providing insights into molecular interactions and crystal structures (Gangadharan et al., 2015).
Cholinesterase Inhibitory Effects
- Compounds synthesized from 2-indolinone-based hydrazinecarbothioamides, which include derivatives of the compound, displayed inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), showing potential as agents for Alzheimer's treatment (Demir-Yazıcı et al., 2021).
Photochromic Properties
- Certain Schiff bases containing hydrazinecarbothioamide groups demonstrated unique photochromic properties, which are different from traditional Schiff bases (Che et al., 2019).
Antiviral Potential
- A study explored the potential of a derivative of this compound as an antiviral molecule against SARS-CoV-2, assessing its binding interactions and pharmacokinetic properties (Mary et al., 2020).
Safety and Hazards
The compound is classified with the hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, harmful in contact with skin, and harmful if inhaled . Precautionary measures include avoiding breathing the dust or mist, washing thoroughly after handling, and using only in a well-ventilated area .
Properties
IUPAC Name |
1-(3,3-dimethoxypropanoylamino)-3-methylthiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O3S/c1-8-7(14)10-9-5(11)4-6(12-2)13-3/h6H,4H2,1-3H3,(H,9,11)(H2,8,10,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCJYPPUISHWQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)CC(OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101166127 | |
Record name | 3,3-Dimethoxypropanoic acid 2-[(methylamino)thioxomethyl]hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101166127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
240799-54-6 | |
Record name | 3,3-Dimethoxypropanoic acid 2-[(methylamino)thioxomethyl]hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=240799-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3-Dimethoxypropanoic acid 2-[(methylamino)thioxomethyl]hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101166127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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